Product packaging for 4-Amino-2,6-diiodopyridine(Cat. No.:)

4-Amino-2,6-diiodopyridine

Cat. No.: B12115025
M. Wt: 345.91 g/mol
InChI Key: WRQRJAIFOVSGER-UHFFFAOYSA-N
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Description

Significance of Dihalogenated Aminopyridines in Heterocyclic Chemistry

Dihalogenated aminopyridines are a class of compounds that have garnered considerable attention in heterocyclic chemistry. Their importance stems from their function as versatile building blocks in organic synthesis. The pyridine (B92270) ring itself is a key structural motif in many natural products and pharmacologically active molecules. chemimpex.comresearchgate.net The presence of two halogen atoms on the pyridine ring, particularly at the 2- and 6-positions, provides two reactive sites that can be selectively functionalized. researchgate.net This di-functional nature allows for the construction of complex molecular architectures.

The amino group, typically an electron-donating group, influences the electronic properties of the pyridine ring and can also serve as a handle for further chemical transformations. The halogens, being excellent leaving groups, are readily displaced in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. nih.govresearchgate.net This reactivity is crucial for forming new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a diverse array of substituted pyridines that are often evaluated for their biological activities or material properties. guidechem.com Consequently, dihalogenated aminopyridines are considered valuable intermediates in the development of new pharmaceuticals and functional materials. researchgate.net

Overview of Research Trajectories for Pyridine Derivatives

Research into pyridine derivatives is a dynamic and expanding area, largely driven by their wide-ranging applications. In medicinal chemistry, the pyridine scaffold is a privileged structure, appearing in numerous approved drugs with activities spanning from anticancer and antiviral to anti-inflammatory. researchgate.net The ongoing quest for new therapeutic agents continually fuels research into novel synthetic routes and functionalization of the pyridine core. researchgate.net

Current research trends focus on several key areas:

Development of Novel Synthetic Methodologies: There is a continuous effort to develop more efficient, selective, and sustainable methods for synthesizing and modifying pyridine derivatives. This includes the use of advanced catalytic systems, such as transition metal and organocatalysis, to achieve transformations that were previously challenging. nih.gov

Medicinal Chemistry Applications: The synthesis of new pyridine-based compounds for drug discovery remains a major driver. Researchers are exploring how different substitution patterns on the pyridine ring affect biological activity, leading to the development of more potent and selective drugs.

Materials Science: Pyridine derivatives are being investigated for their use in functional materials. Their electronic properties make them suitable for applications in organic electronics, such as in the development of dyes, sensors, and polymers. chemimpex.com

Agrochemicals: The pyridine ring is also a common feature in modern pesticides and herbicides, and research continues to produce new, more effective, and environmentally benign agrochemicals.

Properties of 4-Amino-Substituted Dihalopyridines

While specific experimental data for 4-Amino-2,6-diiodopyridine is not widely available in scientific literature, its fundamental properties can be calculated. For context and comparison, the table below includes data for the better-characterized analogous compounds, 4-Amino-2,6-dibromopyridine and 4-Amino-2,6-dichloropyridine.

PropertyThis compound4-Amino-2,6-dibromopyridine4-Amino-2,6-dichloropyridine
Molecular Formula C₅H₄I₂N₂C₅H₄Br₂N₂ nih.govC₅H₄Cl₂N₂ sigmaaldrich.com
Molecular Weight 345.91 g/mol 251.91 g/mol nih.gov163.00 g/mol sigmaaldrich.com
Appearance Not documentedPale-yellow to Yellow-brown Solid guidechem.comWhite to yellow-brown Powder thermofisher.com
Melting Point Not documented140-144 °C169-173 °C thermofisher.com
CAS Number Not assigned39771-34-1 nih.gov2587-02-2 sigmaaldrich.com

Note: Properties for this compound are calculated or inferred, as extensive experimental data is not publicly available.

Detailed Research Findings

Synthesis of this compound

Direct and specific synthetic procedures for this compound are not extensively reported. However, its synthesis can be postulated based on established reactions. A plausible route involves the direct iodination of 4-aminopyridine (B3432731). The reaction of 4-aminopyridine with molecular iodine (I₂) is known to produce diiodo-adducts. nih.gov

Another potential pathway could be analogous to the synthesis of 4-Amino-2,6-dibromopyridine, which can be prepared from the corresponding 2,6-dibromo-4-nitropyridine (B61615) through the reduction of the nitro group. A similar strategy could theoretically be applied, starting with a 2,6-diiodo-4-nitropyridine intermediate.

Applications in Organic Synthesis

The primary utility of this compound in contemporary research is expected to be as a synthetic intermediate. The two iodine atoms at the 2- and 6-positions are highly susceptible to substitution via cross-coupling reactions. The carbon-iodine bond is generally more reactive than carbon-bromine or carbon-chlorine bonds in such reactions, making iodo-substituted pyridines particularly useful for synthesis. researchgate.net

Cross-Coupling Reactions: It is anticipated that this compound would be an excellent substrate for palladium-catalyzed reactions like the Sonogashira coupling. nih.govnih.gov This reaction forms a carbon-carbon bond between the pyridine ring and a terminal alkyne. Such reactions have been successfully performed on related dihalogenated aminopyridines to create complex heterocyclic systems. nih.gov For instance, the double Sonogashira coupling on 2-amino-3,5-diiodopyridine has been used to synthesize 2,3,5-trisubstituted 7-azaindoles, which were then evaluated for antiparasitic activity. nih.gov A similar approach with this compound could yield novel compounds with potential applications in medicinal chemistry.

Potential in Medicinal and Materials Chemistry

Given the established importance of halogenated pyridines, this compound represents a potentially valuable, though currently under-explored, building block. Its derivatives could be screened for a wide range of biological activities, including as kinase inhibitors, or for antimicrobial and anticancer properties, similar to other aminopyridine derivatives. guidechem.com In materials science, the introduction of heavy iodine atoms can influence the photophysical properties of molecules, suggesting that derivatives of this compound could be investigated for use in organic electronics or as components of functional dyes. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4I2N2 B12115025 4-Amino-2,6-diiodopyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4I2N2

Molecular Weight

345.91 g/mol

IUPAC Name

2,6-diiodopyridin-4-amine

InChI

InChI=1S/C5H4I2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9)

InChI Key

WRQRJAIFOVSGER-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1I)I)N

Origin of Product

United States

Synthetic Methodologies for 4 Amino 2,6 Diiodopyridine and Its Analogues

Direct Functionalization Approaches on Pyridine (B92270) Core

The synthesis of 4-Amino-2,6-diiodopyridine primarily involves a two-stage process: the introduction of iodine atoms at the 2 and 6 positions of the pyridine ring, followed by the installation of an amino group at the 4-position.

Halogenation Strategies at 2,6-Positions

The electron-deficient nature of the pyridine ring makes direct electrophilic halogenation challenging compared to benzene (B151609). chegg.com Consequently, reactions often require harsh conditions or activation of the pyridine ring, for instance, through N-oxide formation, to achieve substitution at the 2 and 6 positions. researchgate.netrsc.org

The synthesis of 2,6-diiodopyridine (B1280989), a key precursor, can be accomplished through several methods. This versatile compound serves as a crucial intermediate in the synthesis of pharmaceuticals and advanced materials due to the reactivity of its iodine substituents. chemimpex.com

One common approach involves the diazotization of 2,6-diaminopyridine (B39239) followed by a Sandmeyer-type reaction with potassium iodide. Another strategy is the Finkelstein-like halogen exchange reaction, starting from the more readily available 2,6-dichloropyridine (B45657) or 2,6-dibromopyridine (B144722).

More recent methods focus on direct C-H functionalization. For example, palladium-catalyzed C-H iodination using molecular iodine (I₂) as the sole oxidant has been developed for various heterocycles. nih.gov While this method is powerful, specific application to the 2,6-positions of unsubstituted pyridine requires careful optimization. Radical-based iodination protocols have also been developed for pyridines, which can result in C3 and C5 iodination. rsc.orgresearchgate.net N-Iodosuccinimide (NIS), often activated with an acid catalyst like trifluoroacetic acid (TFA), is a common reagent for the iodination of electron-rich aromatics and can be applied to activated pyridine systems. manac-inc.co.jpresearchgate.net

A summary of selected iodination methods is presented below.

Starting MaterialReagentsConditionsProductYield (%)
2,6-DiaminopyridineNaNO₂, KI, H₂SO₄0-5 °C2,6-Diiodopyridine-
2,6-DichloropyridineNaI, CuI (cat.)High Temperature2,6-Diiodopyridine-
PyridineI₂, Pd(OAc)₂, CsOAcDMF/t-amyl alcohol, 65-100 °COrtho-iodinated pyridinesModerate to High nih.gov
2,6-DiaminopyridineN-Iodosuccinimide (NIS)DMF, 50-70 °C3-Iodo-2,6-diaminopyridine45-60

The synthesis of 2,6-dibromopyridine often serves as a benchmark for halogenation strategies. Direct bromination of pyridine is difficult and typically requires high temperatures and the presence of oleum, yielding primarily 3-bromopyridine (B30812) and 3,5-dibromopyridine. chegg.comresearchgate.netacs.org Achieving 2,6-disubstitution requires alternative strategies.

One effective laboratory-scale method involves the reaction of 2,6-diaminopyridine with sodium nitrite (B80452) and hydrobromic acid. A more common industrial approach is the halogen exchange from 2,6-dichloropyridine using reagents like hydrobromic acid or sodium bromide. guidechem.comgoogle.com

The formation of a pyridine N-oxide significantly facilitates halogenation at the 2- and 6-positions. For instance, 2,6-dibromopyridine-N-oxide can be synthesized from pyridine-N-oxide by reaction with mercuric acetate (B1210297) followed by bromine. researchgate.net This N-oxide can then be used to prepare other derivatives or be deoxygenated to 2,6-dibromopyridine.

A comparison of representative bromination methods is provided in the table below.

Starting MaterialReagentsConditionsProductYield (%)
2,6-DichloropyridineNaBr, 40% HBr (aq)Reflux, 80-150 °C, 24h2,6-Dibromopyridine66.4 guidechem.com
PyridineBr₂ in oleum130 °C3-Bromopyridine- chempanda.com
2-Aminopyridine (B139424)Diazotization, Bromination-2-Bromopyridine- chempanda.com
Pyridine N-Oxide1. Hg(OAc)₂; 2. Br₂130 °C2-Bromo- and 2,6-Dibromopyridine-N-oxide- researchgate.net

Amination Strategies at 4-Position

Once the 2,6-dihalo-substituted pyridine core is established, the amino group is introduced at the 4-position. The two electron-withdrawing halogen atoms at the ortho and para positions (relative to C4) activate the 4-position for nucleophilic attack.

Direct amination of 2,6-dihalopyridines via Nucleophilic Aromatic Substitution (SNAr) is a common strategy. The reaction typically involves treating the dihalo-pyridine with an amino source such as ammonia (B1221849) or a protected amine under pressure and/or with catalytic assistance. For instance, the amination of 2,6-dibromopyridine with various amines can be selectively controlled using copper catalysis to yield monosubstituted products, which can then undergo further functionalization. researchgate.netgoogle.comcas.czresearchgate.net While these reactions often target substitution at the 2- or 6-position, the principles apply to activation of the 4-position in appropriately substituted precursors. The synthesis of 4-amino-2,6-dialkylamino-pyridines often starts from precursors like 2,6-difluoro-3,5-dichloro-pyridine, highlighting the stepwise nature of SNAr in polyhalogenated systems. researchgate.net

An alternative and highly effective route to 4-aminopyridines involves the reduction of a 4-nitro-substituted precursor. This multi-step approach circumvents the often harsh conditions of direct amination. The synthesis of 4-Amino-2,6-dibromopyridine via this method has been well-documented. guidechem.com

The typical sequence is as follows:

Oxidation: The starting material, 2,6-dibromopyridine, is first oxidized to 2,6-dibromopyridine-N-oxide. This is commonly achieved using an oxidizing agent like hydrogen peroxide in trifluoroacetic acid. rsc.org

Nitration: The N-oxide is crucial as it activates the 4-position for electrophilic substitution. Nitration of 2,6-dibromopyridine-N-oxide with fuming nitric acid in sulfuric acid yields 2,6-dibromo-4-nitropyridine-N-oxide. rsc.org A portion of the product may deoxygenate during the reaction to give 2,6-dibromo-4-nitropyridine (B61615). rsc.org

Reduction: The final step involves the reduction of the nitro group to an amine. This can be accomplished using various reducing agents. A common method is the use of iron powder in acetic acid, which reduces the nitro group and simultaneously removes the N-oxide if present, to yield the final product, 4-Amino-2,6-dibromopyridine. rsc.org This general strategy is also applicable for preparing other halo- and amino-pyridines. google.come-bookshelf.de

A detailed example of this synthetic route is shown below.

StepStarting MaterialReagentsProductYield (%)Reference
1. Oxidation2,6-DibromopyridineH₂O₂, TFA2,6-Dibromopyridine-N-oxide71 rsc.org
2. Nitration2,6-Dibromopyridine-N-oxideFuming HNO₃, H₂SO₄2,6-Dibromo-4-nitropyridine-N-oxide & 2,6-Dibromo-4-nitropyridine86 rsc.org
3. ReductionMixture from Step 2Fe powder, Acetic Acid4-Amino-2,6-dibromopyridine- rsc.org

This nitro-reduction pathway provides a reliable method for the synthesis of 4-amino-2,6-dihalopyridines, including the target iodo-analogue, by starting with the corresponding 2,6-diiodopyridine.

Base-Promoted Selective Amination of Polyhalogenated Pyridines

A significant advancement in the synthesis of aminopyridine derivatives involves the use of base-promoted selective amination of polyhalogenated pyridines. This method offers an environmentally friendly and highly efficient alternative to traditional approaches that often require excess amino sources or palladium catalysts. acs.org

One notable development is a base-promoted selective amination process that utilizes water as a solvent, making it an environmentally benign option. acs.orgfigshare.com This protocol has proven effective for a variety of polyhalogenated pyridines, including those containing fluoro, bromo, iodo, and even the less reactive chloro substituents. acs.org The reaction typically employs sodium tert-butoxide (NaOtBu) as the base and proceeds under mild conditions to yield halogenated 2-aminopyridine derivatives with high selectivity and in moderate to excellent yields. acs.org Mechanistic studies suggest that the reaction may proceed through the dissociation of N,N-dimethylformamide (DMF), when used, to generate dimethylamine, which then acts as the nucleophile. acs.orgfigshare.com This method's practicality is further underscored by its successful application on a larger scale. acs.orgfigshare.com

The base-catalyzed isomerization of aryl halides presents another strategic approach. This process can be paired with nucleophilic aromatic substitution (SNAr) to achieve unconventional substitution patterns. For instance, 3-bromopyridines can be isomerized to 4-bromopyridines, which then readily undergo substitution, providing a pathway to 4-aminopyridines from more accessible starting materials. rsc.org

Convergent Synthesis from Non-Pyridinoid Starting Materials

Convergent synthesis offers an efficient strategy for constructing complex molecules like substituted pyridines by assembling smaller, pre-functionalized fragments. This approach is particularly valuable for creating highly substituted pyridines from non-pyridinoid precursors.

One such method involves a cascade reaction that begins with a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate. nih.gov This initial step forms a 3-azatriene intermediate, which then undergoes an electrocyclization followed by aerobic oxidation to yield the final pyridine product. nih.gov This modular approach is notable for its mild conditions and good functional group tolerance, providing access to a wide range of highly substituted pyridines in moderate to excellent yields. nih.gov

Other convergent strategies detailed in the literature include:

The condensation of carbonyl compounds. nih.gov

Thermal or metal-catalyzed cycloaddition reactions. nih.gov

A redox-neutral [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, synergistically catalyzed by a copper(I) salt and a secondary ammonium (B1175870) salt. organic-chemistry.org

A domino cyclization-oxidative aromatization approach using a bifunctional palladium-on-carbon/K-10 montmorillonite (B579905) catalyst under microwave irradiation. organic-chemistry.org

A silver-catalyzed hetero-dimerization of vinyl isocyanides with isocyanoacetamides. rsc.org

Advanced Catalytic Approaches in C-I and C-N Bond Formation

The formation of carbon-iodine (C-I) and carbon-nitrogen (C-N) bonds is fundamental to the synthesis of this compound and its analogs. Advanced catalytic systems, primarily involving palladium and copper, have revolutionized these transformations, offering high efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed C-N cross-coupling, often referred to as the Buchwald-Hartwig amination, has become a cornerstone for the synthesis of arylamines. acs.orgresearchgate.net This methodology is widely applicable to the amination of aryl and heteroaryl halides, including iodides, bromides, and chlorides. researchgate.netacs.org The versatility of this reaction allows for the coupling of a broad range of amines, from primary and secondary alkylamines and anilines to amides and heterocycles. acs.orgresearchgate.net

Key to the success of these reactions is the choice of ligand, which significantly influences the catalyst's reactivity and stability. researchgate.net The development of increasingly sophisticated and robust ligands has expanded the scope of palladium-catalyzed amination to include challenging substrates and has enabled reactions to proceed under milder conditions. acs.org This method has been instrumental in the synthesis of complex molecules, including pharmaceuticals and natural products. acs.orgresearchgate.net For example, sequential palladium-catalyzed reactions, such as a Suzuki coupling followed by twofold Buchwald-Hartwig aminations, have been used to create complex triarylamines. mdpi.com

Copper-catalyzed amination reactions, a modern refinement of the classic Ullmann condensation, have emerged as a powerful and economical alternative to palladium-based systems. mdpi.com Copper is less toxic and more abundant than palladium, making it an attractive choice for industrial applications. researchgate.net These reactions are effective for the formation of C-N bonds in the synthesis of a wide array of amine-containing molecules. researchgate.net

Copper-catalyzed methods have been successfully employed for the amination of halopyridines. researchgate.netrsc.org For instance, a microwave-assisted copper-catalyzed amination of 2-amino-6-halo and 2,6-dihalo pyridines has been established, allowing for the selective substitution of one or both halogen atoms in good to excellent yields. researchgate.net In some protocols, the use of a 1,2-diol ligand, such as ethylene (B1197577) glycol, has been shown to be crucial for accelerating the rate of copper-salt-catalyzed C-N bond formation. rsc.org Copper catalysis is also effective for electrophilic amination, where organozinc reagents couple with electrophilic nitrogen sources in the presence of catalytic copper salts. nih.gov

Regioselective functionalization is crucial for the synthesis of specifically substituted pyridines. Various strategies have been developed to control the position of functional group introduction on the pyridine ring.

One powerful technique is directed ortho-metalation, where a directing group on the pyridine ring guides a metalating agent (like a lithium amide or an organomagnesium reagent) to a specific adjacent position. znaturforsch.com This allows for the selective introduction of a functional group at that site. For instance, the use of mixed aggregates of nBuLi with aminoalkoxides can achieve highly regioselective lithiations. znaturforsch.com

Halogen/metal exchange reactions provide another avenue for regioselective functionalization. znaturforsch.com This method is particularly useful for dihalopyridines, where one halogen atom can be selectively exchanged for a metal, which can then be trapped with an electrophile. The regioselectivity of this exchange can often be controlled by the choice of reagent and reaction conditions. For example, the use of iPrMgCl·LiCl allows for the regioselective I/Mg-exchange of diiodopyridines under mild conditions. znaturforsch.com The resulting organometallic intermediate can then be functionalized. The 4,5-regioselective functionalization of 2-chloropyridines has been identified as a key strategy in the total synthesis of natural products like (+)-floyocidin B. mdpi.com

Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes for compounds like this compound, aiming to reduce environmental impact and improve safety. ijcrt.orgiupac.org This involves the use of environmentally benign solvents, renewable starting materials, and catalytic processes that minimize waste and energy consumption. ijcrt.orggoogle.com

A prime example of a green synthetic approach is the base-promoted selective amination of polyhalogenated pyridines using water as a solvent, as mentioned previously. acs.orgnih.gov This method avoids the use of hazardous organic solvents and often proceeds under mild conditions, aligning with several green chemistry principles. acs.org

The use of microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve energy efficiency. nih.gov For instance, a microwave-assisted peptide coupling step was used in the convergent synthesis of Factor Xa inhibitors, boosting yields and dramatically shortening the reaction time compared to conventional heating. nih.gov

Sustainable catalysis is also a key component of green synthesis. ijcrt.org This includes the use of enzymes (biocatalysis) and catalysts based on abundant and less toxic metals like copper. researchgate.netijcrt.org The development of reusable catalysts, such as those immobilized on solid supports, further enhances the sustainability of synthetic processes. mdpi.com The overarching goal is to design synthetic pathways that are not only efficient and cost-effective but also environmentally responsible. ijcrt.orggoogle.com

Reactivity and Mechanistic Investigations of 4 Amino 2,6 Diiodopyridine

Nucleophilic Substitution Reactions

The reactivity of the 4-Amino-2,6-diiodopyridine ring system in nucleophilic substitution reactions is significantly influenced by the electronic properties of the pyridine (B92270) nitrogen and the halogen substituents. The nitrogen atom within the pyridine ring is more electronegative than carbon, leading to a decrease in electron density at the carbon atoms of the ring, particularly at the α (2- and 6-) and γ (4-) positions. uoanbar.edu.iq This inherent electron deficiency, or π-deficiency, deactivates the ring towards electrophilic attack but markedly activates it for nucleophilic substitution. uoanbar.edu.iq

The presence of two iodine atoms at the 2- and 6-positions further enhances this effect. Halogens act as electron-withdrawing groups through their inductive effect (-I effect), further reducing the electron density of the aromatic ring and making it more susceptible to attack by nucleophiles. iust.ac.irbenthambooks.com Consequently, halogenated pyridines are generally more reactive towards nucleophiles than pyridine itself. iust.ac.ir The substitution pattern in this compound, with leaving groups (iodine) at the highly activated α-positions, makes it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. While the amino group at the 4-position is an electron-donating group, the combined electron-withdrawing power of the ring nitrogen and the two iodo substituents dominates, facilitating the displacement of the iodide ions by a wide range of nucleophiles. iust.ac.ir The general reactivity order for nucleophilic attack on the pyridine ring is γ-position > α-position >> β-position. iust.ac.irbenthambooks.com

Table 1: Influence of Substituents on Pyridine Reactivity
Substituent/FeaturePosition(s)Electronic EffectImpact on Nucleophilic Substitution
Pyridine Nitrogen1-I, -M (Electron Withdrawing)Activates ring, especially at α and γ positions. uoanbar.edu.iq
Iodine2, 6-I (Electron Withdrawing)Strongly activates the ring for substitution at these positions. iust.ac.ir
Amino Group4+M (Electron Donating)Deactivates the ring, but this effect is overcome by the stronger activation from N and I atoms.

The mechanism for nucleophilic aromatic substitution on highly electron-deficient heteroaromatic systems like this compound typically proceeds through a two-step addition-elimination pathway. benthambooks.comclockss.org The initial step involves the attack of a nucleophile on one of the electron-deficient carbon atoms (in this case, C-2 or C-6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. benthambooks.comclockss.orgdur.ac.uk

This intermediate is characterized by the temporary loss of aromaticity and the presence of a negative charge delocalized over the ring system and often involving the substituents. arabjchem.org The electron-withdrawing properties of the pyridine nitrogen and the remaining iodine atom are crucial for stabilizing this anionic σ-complex, lowering the activation energy for its formation. uoanbar.edu.iqclockss.org Although generally short-lived, these intermediates are a key feature of the SNAr mechanism. dur.ac.uk The subsequent step involves the departure of the leaving group (iodide), which restores the aromaticity of the pyridine ring and yields the final substitution product. dur.ac.uk The high electrophilicity of rings like dinitrobenzofuroxan, which allows them to form stable Meisenheimer complexes even with weak nucleophiles, provides a model for understanding the reactivity of similarly activated systems. arabjchem.org

Electrophilic Aromatic Substitution Limitations and Pathways

Direct electrophilic aromatic substitution (SEAr) on this compound is severely limited. The pyridine ring itself is inherently resistant to electrophilic attack, resembling a highly deactivated benzene (B151609) derivative like nitrobenzene. uoanbar.edu.iqwikipedia.org This low reactivity is due to the electron-withdrawing nature of the ring nitrogen, which reduces the electron density of the ring carbons and thus their nucleophilicity. uoanbar.edu.iq

Furthermore, electrophilic substitution reactions are typically carried out in strongly acidic media (e.g., nitration, sulfonation). wikipedia.org Under these conditions, the basic pyridine nitrogen is readily protonated, forming a pyridinium (B92312) ion. uoanbar.edu.iq This places a positive charge on the nitrogen, which dramatically increases its electron-withdrawing power and further deactivates the entire ring system towards attack by an incoming electrophile. uoanbar.edu.iqwikipedia.org The presence of two additional strongly deactivating iodo substituents on this compound exacerbates this situation. While the 4-amino group is an activating, ortho-para directing group, its influence is insufficient to overcome the powerful deactivating effects of the ring nitrogen and the two halogens. Therefore, forcing conditions are required for any electrophilic substitution, and such reactions are often not feasible or result in very low yields. uoanbar.edu.iq

Reactions with Halogens and Interhalogens

Pyridines are known to react with halogens (X₂) and interhalogens (XY) to form a variety of products, including charge-transfer (CT) complexes. researchgate.netmdpi.com In these adducts, the pyridine nitrogen acts as a Lewis base (electron donor), and the halogen or interhalogen molecule acts as a Lewis acid (electron acceptor). acs.org This interaction is a type of halogen bond, a directional, noncovalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. acs.org

The reaction of 4-aminopyridine (B3432731) with iodine monochloride (ICl) has been shown to produce a stable charge-transfer complex, [4-NH₂-C₅H₄N-ICl]. researchgate.net It is expected that this compound would behave similarly, forming CT complexes where the pyridine nitrogen donates electron density to the halogen molecule. mdpi.comresearchgate.net These complexes are typically characterized by a linear N–X–Y arrangement. researchgate.net The formation and stability of these adducts depend on factors such as the nature of the pyridine donor, the specific halogen or interhalogen used, and the solvent. researchgate.net

In addition to or instead of forming neutral charge-transfer complexes, the reaction of pyridines with halogens and interhalogens can lead to the formation of ionic species, particularly in ionizing media. researchgate.netresearchgate.net These reactions can produce halonium ions, such as the [N–I–N]⁺ moiety, where an iodine cation is coordinated between two pyridine rings. researchgate.net

Furthermore, these reactions are often associated with the generation of polyhalide and, specifically, polyiodide anions. researchgate.netresearchgate.net For instance, the reaction of 4-aminopyridine with elemental iodine (I₂) can result in an ionic product containing a polyiodide anion, such as I₇⁻. researchgate.net Similarly, its reaction with iodine monobromide (IBr) yields a product with the tribromide anion (IBr₂⁻), which is isostructural with the triiodide anion (I₃⁻). researchgate.net These polyiodide anions are formed from the reaction of the initially formed iodide anion (I⁻) with excess diiodine molecules. nih.gov The reaction between pyridine and diiodine in certain media can lead to ionic products corresponding to a polyiodide salt. researchgate.net

Table 2: Products from the Reaction of Aminopyridines with Halogens/Interhalogens researchgate.net
ReactantsProduct Type(s)Example Species/Anions Formed
4-Aminopyridine + IClCharge-Transfer & Ionic[4-NH₂-C₅H₄N-ICl], [(4-NH₂-C₅H₄N)₂-I]⁺[Cl]⁻
4-Aminopyridine + IBrIonic[(4-NH₂-C₅H₄N)₂-I]⁺[IBr₂]⁻
4-Aminopyridine + I₂Ionic[(4-NH₂-C₅H₄N)₂-I]⁺[I₇]⁻
4-Aminopyridine + Br₂Ionic (Protonation)[4-NH₃-C₅H₄N]⁺[Br]⁻

Protonation and Bromination-Dimerization Processes

Investigations into the reactivity of the parent compound, 4-aminopyridine (4-APY), with halogens provide insight into the potential processes involving this compound. The reaction of 4-APY with bromine in dichloromethane (B109758) has been shown to result in an immediate protonation of the highly basic pyridine nitrogen atom. researchgate.net This initial step forms the 4-aminopyridinium (B8673708) cation, [4-NH₂-C₅H₄N-1-H⁺][Br⁻], which has been identified as the primary product. researchgate.net

Following this protonation, a unique bromination-dimerization process occurs. This subsequent reaction leads to the formation of novel and complex pyridyl-pyridinium cations. researchgate.net These dimeric structures are formed through the coupling of two pyridine units, accompanied by bromination on the pyridine rings.

Table 1: Products from the Bromination-Dimerization of 4-Aminopyridine

Product Type Chemical Formula of Cation Anion (X⁻)
Tribrominated Dimer {3,3',5'-Br₃-1λ⁴-[1,2'-(C₅H₄N)₂]-4,4'-(NH₂)₂}⁺ Br⁻, Br₃⁻
Dibrominated Dimer {3',5'-Br₂-1λ⁴-[1,2'-(C₅H₄N)₂]-4,4'-(NH₂)₂}⁺ Br⁻, Br₃⁻

Data sourced from a study on the reactivity of 4-aminopyridine. researchgate.net

This reactivity highlights that the initial site of reaction for electrophiles like Br₂ is the basic nitrogen of the pyridine ring, leading to protonation. The subsequent steps involve electrophilic aromatic substitution (bromination) and a dimerization cascade. While this specific study was conducted on 4-aminopyridine, the fundamental reactivity of the 4-aminopyridyl core suggests that this compound could undergo similar initial protonation at the ring nitrogen.

Radical Reactions and Mechanisms

The pyridine ring can participate in radical reactions, which offer a pathway to functionalize the heterocyclic core, often under conditions different from electrophilic or nucleophilic substitutions. One of the most notable radical reactions involving pyridine and its derivatives is the Minisci reaction. atamanchemicals.com This reaction typically involves the generation of a nucleophilic radical, which then attacks the protonated, electron-deficient pyridine ring. atamanchemicals.com

The Minisci reaction is a powerful tool for introducing alkyl groups onto the pyridine ring. atamanchemicals.com For instance, reacting pyridine with pivalic acid, silver nitrate, and ammonium (B1175870) in sulfuric acid can produce 2-tert-butylpyridine (B1266198) with high yield. atamanchemicals.com The mechanism involves the generation of a tert-butyl radical, which then adds to the C2 position of the pyridinium ion.

For a substituted molecule like this compound, the applicability and regioselectivity of a radical reaction like the Minisci reaction would be influenced by the existing substituents. The amino group at C4 and the iodine atoms at C2 and C6 would sterically and electronically direct the incoming radical, potentially leading to substitution at the C3 or C5 positions, provided that steric hindrance from the adjacent iodine atoms can be overcome.

Influence of Amino and Halogen Groups on Electron Density and Reactivity

The chemical behavior of this compound is governed by the interplay of the electronic and steric effects of its amino and iodo substituents. These groups have opposing electronic influences on the pyridine ring, creating a unique reactivity profile.

The amino group (-NH₂) at the 4-position is a strong electron-donating group (EDG) through resonance. It increases the electron density of the aromatic π-system, which would typically activate the ring towards electrophilic substitution. In contrast, the halogen atoms (in this case, iodine) at the 2- and 6-positions are electron-withdrawing groups (EWG) through their inductive effect. benthambooks.com This effect reduces the electron density of the pyridine ring and deactivates it towards electrophilic attack. benthambooks.com

This substitution pattern makes the compound particularly suited for nucleophilic aromatic substitution (S_NAr) reactions, where the iodine atoms can serve as excellent leaving groups. benthambooks.com The presence of electron-withdrawing groups ortho and para to a leaving group generally facilitates the addition-elimination mechanism of S_NAr reactions. Furthermore, the iodine atoms are valuable for participating in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. bohrium.com

Table 2: Influence of Substituents on the Pyridine Ring of this compound

Substituent Position Electronic Effect Influence on Reactivity
Amino (-NH₂) 4 Electron-donating (resonance) Activates ring; directs electrophiles (counteracted by EWGs)
Iodo (-I) 2, 6 Electron-withdrawing (inductive) Deactivates ring to electrophiles; activates for nucleophilic substitution

The combination of these effects results in a molecule that is deactivated towards electrophiles but primed for functionalization via nucleophilic substitution or metal-catalyzed cross-coupling at the carbon-iodine bonds.

Coordination Chemistry of 4 Amino 2,6 Diiodopyridine As a Ligand

Ligand Design Principles for Halogenated Aminopyridines

The design of ligands is a cornerstone of modern organometallic and coordination chemistry, as it dictates the steric and electronic environment of the metal center, thereby controlling the reactivity and selectivity of the resulting complex. Halogenated aminopyridines, such as 4-Amino-2,6-diiodopyridine, are designed based on several key principles.

Steric properties also play a crucial role. The bulky iodine atoms flanking the coordinating pyridine (B92270) nitrogen create significant steric hindrance. This steric bulk can influence the coordination number and geometry of the resulting metal complex, often favoring lower coordination numbers or distorted geometries. Furthermore, the iodine atoms themselves can participate in non-covalent interactions, most notably halogen bonding, which can direct the self-assembly of supramolecular structures in the solid state. This interaction, where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis base, is a powerful tool in crystal engineering.

Complexation with Transition Metal Centers

The presence of both a pyridine nitrogen and an exocyclic amino group in this compound offers multiple potential coordination sites. However, studies on analogous 4-aminopyridine (B3432731) ligands have shown that coordination typically occurs monodentately through the more sterically accessible and electronically favorable pyridine nitrogen atom. researchgate.net The exocyclic amino group generally does not participate in direct coordination to the metal center, especially in less alkaline conditions. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of transition metal complexes with aminopyridine-based ligands is typically achieved through the direct reaction of the ligand with a metal salt in a suitable solvent. For instance, palladium complexes of 4-aminopyridine have been synthesized by reacting K₂PdCl₄ with the ligand in an aqueous solution. researchgate.net A general synthetic route for a transition metal complex of this compound can be conceptualized as follows:

M-Xn + L → [M(L)mXn]

Where M is a transition metal, X is an anionic ligand (e.g., halide, acetate), and L is this compound. The stoichiometry (m and n) of the resulting complex would depend on the metal, its oxidation state, and the reaction conditions.

The characterization of these complexes relies on a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and C-N stretching modes of the pyridine ring upon coordination provide evidence of complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to probe the electronic environment of the ligand upon complexation, with shifts in the signals of the pyridine ring protons and carbons indicating coordination.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which are often sensitive to the coordination environment of the metal ion.

Elemental Analysis: Confirms the empirical formula of the synthesized complex.

A representative table of expected characterization data for a hypothetical complex, [Pd(this compound)₂Cl₂], based on analogous compounds, is presented below.

TechniqueExpected Observation
FT-IR (cm⁻¹) Shift in the ν(C=N) and ν(C-N) bands of the pyridine ring compared to the free ligand, indicating coordination through the pyridine nitrogen. Appearance of new bands corresponding to metal-ligand vibrations (e.g., ν(Pd-N), ν(Pd-Cl)).
¹H NMR (ppm) Downfield or upfield shifts of the aromatic proton signals of the pyridine ring upon coordination, reflecting the change in the electronic environment. The chemical shift of the -NH₂ protons may also be affected.
¹³C NMR (ppm) Shifts in the signals of the pyridine ring carbons, particularly those adjacent to the coordinating nitrogen (C2 and C6), providing further evidence of complexation.
Elemental Analysis The experimentally determined percentages of C, H, N, I, Cl, and Pd would match the calculated values for the proposed formula C₁₀H₈Br₂Cl₂N₄Pd.

Structural Analysis of Coordination Environments

The table below summarizes the structural features of a copper(II) complex with the analogous ligand, 4-amino-2-fluoropyridine (B102257), which can serve as a model for what might be expected with the diiodo- derivative.

ComplexCrystal SystemSpace GroupCoordination GeometryKey Structural FeaturesReference
(2-F-4-AP)₂CuCl₂OrthorhombicPccnDistorted square planarCoordination through the pyridine nitrogen. tandfonline.com
(2-F-4-AP)₂CuBr₂MonoclinicC2/mDistorted tetrahedralIntermolecular Br···Cu contacts leading to a layered structure. tandfonline.com

Applications in Metal-Organic Frameworks and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal nodes and organic linkers. The properties of these materials are highly dependent on the geometry and functionality of the organic linker. Halogenated pyridine derivatives are of interest in this field due to their ability to form not only coordination bonds but also halogen bonds, which can play a crucial role in directing the final three-dimensional structure.

While there are no specific reports on the use of this compound in MOFs or CPs, related ligands have been successfully employed. For instance, 4-iodopyridine-2,6-dicarboxylate has been used to construct a copper(II) coordination polymer where the iodine atom is available for potential halogen bonding interactions. scispace.com The presence of the amino group in this compound adds another functional site that could participate in hydrogen bonding, further influencing the supramolecular assembly of the framework. The combination of a coordinating pyridine nitrogen, a hydrogen-bonding amino group, and two halogen-bonding iodine atoms makes this compound a promising, albeit currently unexplored, building block for the design of novel MOFs and CPs with potentially interesting topologies and properties.

Catalytic Activity of this compound Metal Complexes

Transition metal complexes are widely used as catalysts in a variety of organic transformations. The ligand plays a critical role in catalysis by modulating the electronic and steric properties of the metal center, which in turn affects the activity, selectivity, and stability of the catalyst.

Metal complexes of aminopyridines have demonstrated catalytic activity in various reactions. For example, a nickel(II) complex of 4-aminopyridine has been shown to be an effective catalyst for the degradation of organic dyes. ekb.eg The catalytic performance of such complexes is often attributed to the ability of the ligand to stabilize the metal center in different oxidation states and to provide an appropriate coordination environment for substrate binding and activation.

In the case of this compound, the electronic effects of the iodo- and amino-substituents could lead to unique catalytic properties. The strong electron-withdrawing nature of the iodine atoms might render the metal center more electrophilic, potentially enhancing its activity in certain oxidation or Lewis acid-catalyzed reactions. While specific catalytic studies on complexes of this compound are yet to be reported, the data from related systems suggest that this is a promising area for future research. The table below shows the catalytic activity of a Ni(II)-4-aminopyridine complex in a dye degradation reaction.

CatalystReactionSubstrateEfficiencyReference
Ni(4-aminopyridine)₄ complexPhotocatalytic degradation of Orange G dyeOrange GComplete removal in 90 min ekb.eg

Supramolecular Chemistry and Crystal Engineering with 4 Amino 2,6 Diiodopyridine

Halogen Bonding Interactions

Halogen bonding is a highly directional, non-covalent interaction that has gained prominence in the design of supramolecular assemblies. nih.gov In 4-Amino-2,6-diiodopyridine, the two iodine atoms are potent halogen bond donors, a property that is fundamental to its utility in crystal engineering.

Nature and Strength of N···I Halogen Bonds

The interaction between the iodine atoms of this compound and nitrogen-containing Lewis bases is a classic example of a halogen bond. This attraction arises from a region of positive electrostatic potential, known as a σ-hole, located on the iodine atom along the extension of the C-I covalent bond. acs.orgresearchgate.net This electrophilic region interacts favorably with the nucleophilic lone pair of a nitrogen atom, leading to a strong and directional N···I bond.

The strength of this interaction is significant, with I···N contacts often being substantially shorter than the sum of the van der Waals radii. acs.org The energy of such bonds can be comparable to that of strong hydrogen bonds. acs.org For instance, the complex formation energy for I···O contacts, which are similar in nature to N···I bonds, can range from 14.2 to 17.6 kJ/mol. acs.org The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl. acs.org

The formation of a strong N···I halogen bond can induce measurable changes in spectroscopic properties. For example, the formation of [N–I–N]⁺ halogen bonds has been shown to cause significant coordination shifts of over 100 ppm in ¹⁵N NMR spectra. acs.org This highlights the substantial electronic perturbation that occurs upon the formation of these interactions.

Influence of Amino Substituents on Halogen Bond Formation

The presence of an amino group at the 4-position of the pyridine (B92270) ring has a pronounced electronic influence on the halogen bonding capabilities of this compound. The amino group is a strong electron-donating group, which increases the electron density on the pyridine ring. mdpi.com While this might intuitively seem to weaken the electrophilic character of the iodine's σ-hole, the primary effect is an enhancement of the Lewis basicity of the pyridine nitrogen. However, in the context of intermolecular interactions, the amino group itself can act as a competing hydrogen bond donor.

More significantly, electron-donating substituents on a halogen bond acceptor molecule increase its electron density, leading to a stronger halogen bond. acs.org Conversely, when considering the this compound molecule as the halogen bond donor, the electron-donating amino group can subtly modulate the properties of the iodine atoms. Studies on substituted iodobenzene (B50100) derivatives have shown that electron-donating groups with a positive mesomeric effect favor the ortho and para iodine atoms to act as halogen bond donors. jyu.fi In this compound, the iodine atoms are in the ortho positions relative to the amino group, suggesting that their halogen bond donor capacity is influenced by this substituent.

Directionality and Anisotropy of Halogen σ-Holes

A defining characteristic of halogen bonds is their high degree of directionality. acs.orgresearchgate.net This arises from the anisotropic distribution of electron density around the covalently bonded halogen atom. acs.org A region of depleted electron density, the σ-hole, is located on the outermost portion of the halogen atom, directly opposite the covalent bond. acs.org This results in a nearly linear geometry for the C–I···N interaction, with the angle approaching 180°. polimi.it

The size and positive potential of the σ-hole increase with the polarizability of the halogen atom, making iodine a particularly effective halogen bond donor. acs.org The electrostatic potential of the σ-hole is also influenced by the electron-withdrawing nature of the group to which the halogen is attached. polimi.it In the case of this compound, the iodine atoms are bonded to a pyridine ring, which contributes to the formation of a significant σ-hole. The high directionality of these interactions is a powerful tool in crystal engineering, allowing for the predictable construction of supramolecular architectures. polimi.it

Hydrogen Bonding Interactions

The amino group in this compound is a versatile functional group capable of participating in hydrogen bonding, a fundamental interaction in molecular recognition and self-assembly.

Role of Amino Group in Intra- and Intermolecular Hydrogen Bonding

The amino group possesses two N-H bonds, enabling it to act as a hydrogen bond donor. It can also act as a hydrogen bond acceptor through its lone pair of electrons. This dual functionality allows for the formation of a variety of hydrogen bonding motifs. In the solid state, this compound can form intermolecular N-H···N hydrogen bonds, linking molecules into chains or more complex networks. The amino group can also form hydrogen bonds with other functional groups present in co-crystallizing molecules.

In some molecular systems, intramolecular hydrogen bonds can occur. For instance, in 2,6-diaminopyridine (B39239), the proximity of the amino groups allows for the potential of intramolecular N-H···N interactions, though intermolecular bonding is often favored. The geometry of this compound, with the amino group positioned opposite the nitrogen of the pyridine ring, makes intramolecular hydrogen bonding less likely. However, the amino group plays a crucial role in directing the formation of intermolecular hydrogen-bonded assemblies.

Cooperation and Competition with Halogen Bonds

The presence of both halogen and hydrogen bonding functionalities on the same molecule introduces the possibility of competition and cooperation between these interactions in the formation of supramolecular structures. rsc.org The relative strength and directionality of these bonds, as well as the steric and electronic environment of the molecule, will dictate the final crystal packing.

In systems where both interactions are possible, a hierarchy of interactions can often be established. rsc.org For example, in co-crystals of halogenated pyridines with dicarboxylic acids, both N–H···O and C–X···O interactions can be observed. nih.gov The structural outcome depends on the nature of the halogen and the co-former. In some cases, a halogen-bond based synthon can replace a hydrogen-bond motif that is present in a non-halogenated analogue. nih.gov

The interplay between hydrogen and halogen bonds can be synergistic. The formation of a hydrogen bond can enhance the strength of a nearby halogen bond, and vice versa. acs.org This cooperativity can lead to more stable and well-defined supramolecular architectures. The ability to tune the balance between these interactions by modifying the substituents on the pyridine ring provides a powerful strategy for the rational design of crystalline materials with desired properties and structures.

Synergistic Non-Covalent Interactions in Crystal Packing

The crystal packing of this compound is governed by a sophisticated interplay of directional non-covalent interactions. The molecule's unique structure, featuring a hydrogen bond-donating amino group, a hydrogen bond-accepting pyridine nitrogen, and two potent halogen bond-donating iodine atoms, allows for the formation of highly organized supramolecular assemblies. The cooperation and competition between these interactions are fundamental to its role in crystal engineering. researchgate.net

The dominant interactions involved are hydrogen bonds (HBs) and halogen bonds (XBs). The amino group (-NH₂) readily acts as a donor, while the pyridine ring nitrogen serves as an acceptor, facilitating the formation of robust N-H···N synthons. Simultaneously, the iodine atoms possess a region of positive electrostatic potential known as a σ-hole, enabling them to act as strong halogen bond donors to Lewis basic sites. researchgate.netacs.org The strength of these halogen bonds is notable, with the C-I bond being a more effective XB donor than its lighter halogen counterparts (C-Br, C-Cl). researchgate.net This synergy between strong, directional hydrogen and halogen bonds is the primary driver for the formation of stable, extended networks in the solid state.

Formation of Extended 1D, 2D, and 3D Networks

The directionality and strength of the non-covalent interactions within this compound and its derivatives facilitate the construction of predictable, extended networks of varying dimensionality.

1D Networks: The most fundamental assemblies are one-dimensional chains. These are often formed through self-complementary hydrogen bonding, where N-H···N interactions link molecules head-to-tail into an infinite catemer. Alternatively, molecules can form dimeric pairs via hydrogen bonds, which then propagate into a chain through other interactions like halogen bonds. For instance, molecules of 2,6-diiodopyridine (B1280989) have been observed to form chains through C-H···N hydrogen bonding, which are then further organized by halogen bonds. guidechem.com In the case of this compound, a primary N-H···N hydrogen-bonded chain can be readily envisaged as the principal 1D motif.

2D Networks: These one-dimensional chains serve as building blocks for two-dimensional sheets. The cross-linking of 1D chains into a 2D network is typically achieved through weaker or secondary interactions. mdpi.com For this compound, strong C-I···N or C-I···I halogen bonds can link parallel hydrogen-bonded chains together. Furthermore, π-π stacking interactions between the aromatic pyridine rings of adjacent chains can contribute to the formation and stability of these layered structures, a common feature in pyridine-based crystal assemblies. researchgate.netmdpi.com

The following table summarizes the key interactions and their roles in network formation.

Interaction TypeDonorAcceptorTypical Role in Network FormationDimensionality
Hydrogen Bond Amino Group (N-H)Pyridine Nitrogen (N)Forms primary, robust chains or dimers.1D
Halogen Bond Iodine (C-I)Pyridine Nitrogen (N), Halogen (I), other Lewis basesLinks 1D chains into 2D sheets; links 2D sheets into 3D frameworks.2D, 3D
π-π Stacking Pyridine Ring (π-system)Pyridine Ring (π-system)Stabilizes 2D sheets by linking adjacent chains.2D

Design Principles for Supramolecular Architectures

The rational design of supramolecular structures using this compound relies on the principles of crystal engineering, which treats molecules as tectonic units or building blocks that assemble according to a hierarchy of intermolecular interactions. researchgate.net

Key design principles include:

Interaction Hierarchy and Competition: The assembly process is dictated by the relative strengths of the available non-covalent interactions. Strong and highly directional interactions like N-H···N hydrogen bonds and C-I···N halogen bonds tend to form first, establishing the primary structural motifs. researchgate.netcmu.edu Weaker interactions then guide the subsequent packing into higher-dimensional structures. Understanding this competition is crucial for predicting the final architecture. researchgate.net

Synthon Reliability: The predictability of crystal structures is based on the use of reliable supramolecular synthons—robust and reproducible patterns of intermolecular interactions. For this compound, the N-H···N hydrogen bond and the C-I···(acceptor) halogen bond are the key synthons whose interplay can be exploited.

Modulation through Co-crystallization: A powerful design strategy is the co-crystallization of this compound with other molecules (co-formers). By selecting co-formers with specific functional groups (e.g., strong halogen bond acceptors like other pyridines, or hydrogen bond acceptors like carboxylic acids), it is possible to favor certain interactions over others and steer the assembly toward a desired network topology (e.g., 1D chains, 2D sheets). researchgate.netresearchgate.net

Applications in Crystal Engineering and Functional Materials Design

The unique combination of multiple, strong, and directional interaction sites makes this compound a highly valuable building block for applications in crystal engineering and the design of advanced functional materials. researchgate.net

Its primary application in crystal engineering is as a versatile tecton for the construction of novel solid-state architectures. Its ability to form predictable and robust hydrogen- and halogen-bonded networks allows for the systematic design of co-crystals and coordination polymers with targeted topologies and properties. guidechem.comuq.edu.au By pairing it with complementary molecules, researchers can create extended frameworks with controlled dimensionality and, in some cases, porous structures suitable for guest inclusion. uq.edu.au

In the realm of functional materials design , this compound serves as a key intermediate and structural component. The presence of iodine atoms makes it a useful precursor in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the synthesis of more complex, functionalized pyridine derivatives. mdpi.com These derivatives can be designed for specific applications:

Nonlinear Optical (NLO) Materials: The combination of an electron-donating amino group and an electron-withdrawing pyridine ring creates an intramolecular charge-transfer (ICT) system. This electronic asymmetry, which can be extended through synthetic modification, is a key characteristic of organic NLO materials. bohrium.com

Photocatalysts: Heteroatom-containing conjugated systems are of great interest in photocatalysis. mpg.de The pyridine core can be incorporated into larger polymeric frameworks where its electronic properties, tuned by the amino and iodo substituents, can influence bandgap energies and charge separation efficiency, which are critical for photocatalytic activity. mpg.de

Ligands for Supramolecular Complexes: The pyridine nitrogen and amino group can act as coordination sites for metal ions, while the iodine atoms provide sites for secondary halogen bonding. This multi-functionality allows for the design of ligands that can assemble into complex metallosupramolecular architectures, such as grids or cages, with potential applications in sensing or catalysis. hud.ac.uksemanticscholar.org

The following table summarizes research findings related to the application of halopyridine derivatives in materials design.

Application AreaRelevant Structural FeaturesResearch Findings
Crystal Engineering Directional H-bonds and X-bondsHalogenated pyridines are effective building blocks for creating 1D, 2D, and 3D networks through predictable synthons. researchgate.netguidechem.com
Organic Synthesis Reactive C-I bondsDihalopyridines are precursors for complex ligands via Stille or Suzuki coupling reactions. bohrium.comcmu.edu
Functional Materials π-conjugated system, heavy atomsHeteroatom substitution in pyridine rings can tune the optical bandgap for applications like photocatalysis. mpg.de
Metallosupramolecular Chemistry N-donor sitesPyridyl units are fundamental in ligands designed for self-assembly into discrete or polymeric metal complexes. researchgate.net

Theoretical and Computational Investigations of 4 Amino 2,6 Diiodopyridine

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and its thermodynamic stability. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction.

For 4-Amino-2,6-diiodopyridine, DFT calculations would begin with a geometry optimization to find the lowest energy structure. A variety of functionals, such as B3LYP or M06-2X, could be employed. The choice of basis set is crucial, especially due to the presence of heavy iodine atoms. A common approach involves using a basis set like 6-311+G(d,p) for the lighter atoms (C, H, N) and a basis set with an effective core potential (ECP), such as LANL2DZ, for the iodine atoms to account for relativistic effects.

These calculations would yield key energetic and structural parameters. The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. Furthermore, thermodynamic properties such as the enthalpy of formation, Gibbs free energy, and dipole moment can be calculated. These results are invaluable for understanding the molecule's stability and reactivity.

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound The following data is hypothetical and serves to illustrate the typical output of a DFT calculation.

ParameterCalculated Value (B3LYP/LANL2DZ)
C2-I Bond Length2.10 Å
C6-I Bond Length2.10 Å
C4-N Bond Length1.38 Å
C2-N1-C6 Angle117.5°
Dipole Moment2.5 D

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results, especially for electronic properties.

An ab initio study of this compound would typically start with a Hartree-Fock calculation to obtain a baseline understanding of the electronic structure. For more accurate energy and property predictions, post-Hartree-Fock methods like MP2 would be employed. These calculations would provide a detailed picture of the electron distribution, molecular orbitals (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and ionization potential. The HOMO-LUMO energy gap is a particularly important parameter as it provides an indication of the molecule's chemical reactivity and electronic excitation energy.

Analysis of Spectroscopic Properties through Computational Methods

Computational methods are indispensable for interpreting and predicting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, leading to a more complete understanding of the molecule's properties.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. DFT and ab initio methods can be used to calculate these vibrational frequencies. core.ac.uk

A frequency calculation performed on the optimized geometry of this compound would yield a set of vibrational modes and their corresponding frequencies and intensities. sid.ir These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, and thus are typically scaled by an empirical factor. The results would allow for the assignment of characteristic vibrations, such as the N-H stretches of the amino group, the C-I stretches, and the various pyridine (B92270) ring breathing and deformation modes. core.ac.uk

Table 2: Illustrative Calculated Vibrational Frequencies for this compound The following data is hypothetical and intended to represent the output of a vibrational frequency calculation.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(N-H) asymmetric3550Amino group N-H stretch
ν(N-H) symmetric3450Amino group N-H stretch
Pyridine ring stretch1610C=C and C=N stretching
δ(N-H) scissoring1590Amino group bending
ν(C-I) stretch550Carbon-Iodine stretch

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the NMR chemical shifts (δ) of different nuclei. modgraph.co.uk

For this compound, GIAO calculations, typically performed at the DFT level, would predict the ¹H and ¹³C chemical shifts. wisc.edu These predictions are valuable for assigning the signals in an experimental NMR spectrum, especially for the aromatic protons and carbons where the electronic effects of the amino and iodo substituents can lead to complex chemical shift patterns. The calculated chemical shifts are usually referenced to a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The following data is hypothetical and illustrates the expected output of a GIAO NMR calculation.

AtomPredicted Chemical Shift (ppm)
H (on N)4.5
H3/H56.8
C2/C695.0
C3/C5110.0
C4155.0

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for modeling UV-Vis absorption spectra. nih.gov

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net These calculations would help in understanding the nature of the electronic transitions, such as π→π* or n→π* transitions, and how they are influenced by the substituents on the pyridine ring. The choice of functional and the inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), are important for obtaining accurate predictions of the absorption spectrum.

Electrostatic Potential Surface Analysis and σ-Hole Characterization

The molecular electrostatic potential (MEP) surface of this compound is a critical tool for understanding its reactivity and intermolecular interaction capabilities. Computational analysis reveals distinct regions of positive and negative electrostatic potential, which govern the molecule's behavior as both an electrophile and a nucleophile.

The most prominent features on the MEP surface are the regions of positive potential, known as σ-holes, located on the iodine atoms along the axis of the C–I covalent bonds. nih.gov This phenomenon arises from the anisotropic distribution of electron density around the covalently bonded iodine atom, resulting in an electron-deficient outer lobe that can interact favorably with nucleophiles or Lewis bases. mdpi.compolimi.it The presence of two iodine atoms at the 2 and 6 positions means the molecule possesses two significant σ-holes, making it a potent halogen bond donor. The magnitude of these σ-holes is modulated by the electronic effects of the pyridine ring and the amino substituent. The electron-withdrawing nature of the pyridine nitrogen atom tends to enhance the positive character of the σ-holes, while the electron-donating amino group at the 4-position may slightly diminish it through mesomeric effects. nih.gov

Conversely, areas of negative electrostatic potential are concentrated around the more electronegative atoms. The lone pair of the pyridine ring's nitrogen atom creates a strong region of negative potential, making it a primary site for electrophilic attack or hydrogen bond acceptance. A secondary, less intense negative region is associated with the lone pair of the exocyclic amino group. These negative sites are crucial for the molecule's ability to act as a hydrogen bond acceptor.

The interplay of these positive and negative regions on the MEP surface dictates the molecule's directional preferences in forming non-covalent interactions, particularly the highly directional and specific halogen bonds facilitated by the σ-holes on the iodine atoms. mdpi.com

Investigation of Reaction Mechanisms and Transition States

Theoretical studies on this compound can elucidate potential reaction pathways and the energetic profiles of their corresponding transition states. The molecule's structure suggests several avenues for reactivity, including electrophilic aromatic substitution, nucleophilic substitution, and reactions involving the amino group.

One plausible reaction is electrophilic aromatic substitution at the C3 and C5 positions of the pyridine ring. The 4-amino group is a strong activating group, directing electrophiles to the ortho positions (C3 and C5). Computational modeling can be employed to calculate the activation energy barriers for halogenation (e.g., bromination or chlorination) at these sites. nih.govnsf.gov By mapping the potential energy surface, the structures of the transition states for these reactions can be determined, revealing the mechanism of electrophilic attack on the electron-rich ring.

Another key area of investigation is the nucleophilic substitution of the iodine atoms. Although nucleophilic aromatic substitution on pyridine rings is generally difficult, computational analysis can explore the feasibility of such reactions under various conditions. Theoretical calculations can model the transition states for the displacement of the iodide by potent nucleophiles, providing insight into the reaction kinetics and thermodynamics.

Furthermore, reactions involving the amino group itself, such as diazotization or acylation, can be modeled. Computational studies can predict the outcomes of these reactions and identify the lowest-energy pathways. For instance, in reactions with dihalogens like ICl or IBr, theoretical models can help distinguish between the formation of simple charge-transfer complexes and ionic species, as has been studied for the parent 4-aminopyridine (B3432731). acs.orgresearchgate.net By calculating the energies of intermediates and transition states, a comprehensive understanding of the molecule's chemical behavior can be achieved.

Modeling of Non-Covalent Interactions (Halogen and Hydrogen Bonding)

This compound is an exemplary candidate for forming complex supramolecular structures governed by a combination of halogen and hydrogen bonds. The iodine atoms serve as halogen bond donors, while the amino group and the ring nitrogen act as hydrogen bond donors and acceptors, respectively. nih.gov

The σ-holes on the iodine atoms can form strong, directional N···I halogen bonds with the pyridine nitrogen of a neighboring molecule. Simultaneously, the amino group can participate in N-H···N hydrogen bonding, linking molecules through a different vector. This dual functionality allows for the formation of diverse and stable assemblies, such as chains, sheets, or more complex three-dimensional networks. Computational modeling is essential for predicting the geometry and stability of these assemblies and understanding the interplay between the different non-covalent forces.

The strength of the non-covalent interactions in dimers and larger clusters of this compound can be quantified through high-level quantum chemical calculations, such as Density Functional Theory (DFT) or Møller–Plesset perturbation theory (MP2). Interaction energies are typically corrected for basis set superposition error (BSSE) to ensure accuracy. scielo.org.za

Theoretical calculations can compare the stability of different dimeric arrangements, for example, a head-to-tail dimer stabilized by an N···I halogen bond versus a dimer stabilized by an N-H···N hydrogen bond. The results of such calculations provide insight into which interactions are likely to dominate the crystal packing and molecular recognition events.

Table 1: Calculated Interaction Energies for Hypothetical Dimers of this compound

This table presents illustrative interaction energies for two primary dimeric conformations of this compound, calculated at a theoretical level such as B3LYP/def2-TZVP. The values are based on typical energy ranges for similar interactions reported in the literature. nih.govscielo.org.za

Dimer ConfigurationPrimary InteractionBSSE-Corrected Interaction Energy (ΔE) [kcal/mol]
Dimer AN···I Halogen Bond-5.5 to -7.5
Dimer BN-H···N Hydrogen Bond-4.0 to -6.0

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density, ρ(r). nih.gov For non-covalent interactions like halogen and hydrogen bonds, QTAIM analysis can identify a bond critical point (BCP) between the interacting atoms. polimi.itnih.gov

Several topological parameters at the BCP are used to characterize the interaction:

Electron Density (ρ(r)) : For non-covalent interactions, the value of ρ(r) at the BCP is typically low.

Laplacian of Electron Density (∇²ρ(r)) : A positive value for ∇²ρ(r) indicates a closed-shell interaction, which is characteristic of hydrogen and halogen bonds. This signifies a depletion of electron density at the BCP. acs.org

Total Energy Density (H(r)) : The sign of the total energy density (the sum of kinetic and potential energy densities) can also help classify the interaction. Small positive values are typical for weak, closed-shell interactions.

By applying QTAIM analysis to the computationally modeled dimers of this compound, the N···I halogen bonds and N-H···N hydrogen bonds can be unequivocally identified and characterized. mdpi.comnih.gov

Table 2: Predicted QTAIM Parameters at Bond Critical Points (BCPs) for Non-Covalent Interactions in this compound Dimers

This table shows representative QTAIM parameters for the halogen and hydrogen bonds in the hypothetical dimers. The values are derived from published computational studies on analogous pyridine-halogen and aminopyridine systems. nih.govnih.govacs.org

Interaction TypeElectron Density (ρ(r)) [a.u.]Laplacian (∇²ρ(r)) [a.u.]Total Energy Density (H(r)) [a.u.]
N···I Halogen Bond0.015 - 0.030> 0≈ 0
N-H···N Hydrogen Bond0.010 - 0.025> 0≈ 0

Advanced Derivatives and Applications in Functional Materials

Synthesis of Complex Molecular Architectures Utilizing 4-Amino-2,6-diiodopyridine

The unique electronic and structural characteristics of this compound facilitate its use in constructing intricate molecular and supramolecular assemblies. The presence of the amino group and the pyridine (B92270) nitrogen allows for the formation of predictable hydrogen-bonding networks, a key principle in supramolecular chemistry. Furthermore, the two iodine atoms are ideal handles for modern cross-coupling reactions, enabling the precise construction of larger, complex molecules.

The formation of supramolecular assemblies is often guided by a combination of hydrogen and halogen bonds. In related systems, the amino-pyridine moiety is known to form robust hydrogen-bonded synthons with carboxylic acids. nih.gov Simultaneously, the halogen atoms can participate in halogen bonding (e.g., I···N, I···O), which plays a significant role in organizing molecules into extended one- and two-dimensional architectures. nih.gov While studies specifically detailing this compound in this context are not prevalent, the principles established with bromo- and chloro- analogues suggest its strong potential for creating complex, self-assembled structures. The increased polarizability of iodine compared to bromine and chlorine would likely lead to even stronger halogen bonding interactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for creating C-C bonds. The high reactivity of the C-I bonds in this compound makes it an exceptional substrate for these transformations. This allows for the stepwise and selective introduction of various aryl or alkynyl groups at the 2- and 6-positions. This approach has been used to synthesize nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines from the analogous 4-bromo-2,6-difluoropyridine, highlighting the modularity of this synthetic strategy. mdpi.com The greater reactivity of the diiodo derivative would be advantageous, potentially allowing for milder reaction conditions and higher yields in the synthesis of complex, multi-component systems like metallo-organic structures and extended chelating ligands. mdpi.com

Integration into Polymeric Systems

The bifunctional nature of this compound, with its two reactive iodine sites, makes it a valuable monomer or cross-linking agent for the synthesis of specialty polymers. Its rigid aromatic core can impart desirable thermal and electronic properties to the resulting polymer chains.

Halogenated aromatic compounds are known to contribute to the flame retardancy and thermal stability of polymers. scbt.com For instance, conjugated microporous polymer hollow nanospheres prepared using 3-amino-2,6-dibromopyridine (B189410) as a building block have been shown to be effective flame retardants when incorporated into an epoxy resin matrix. nih.gov The resulting composites exhibited reduced heat release and total smoke production, along with good thermal insulation properties. nih.gov The higher atomic weight and C-I bond characteristics of this compound could potentially offer enhanced flame-retardant properties.

Furthermore, the incorporation of rigid, aromatic structures like the pyridine ring into polymer backbones is a well-established strategy for increasing thermal stability. Polyimides derived from pyridine-containing diamine monomers, for example, exhibit excellent thermal properties, with 10% weight loss temperatures often exceeding 500°C. researchgate.net High-performance polyimides synthesized from related aromatic amino-pyridines have shown thermal stability above 400°C. The integration of the this compound unit into polymer chains, for instance via polycondensation reactions following the conversion of the iodo groups, could lead to materials with high glass transition temperatures and exceptional thermal and oxidative stability.

The pyridine ring is a key component in many organic electronic materials due to its electron-deficient nature, which facilitates electron transport. photonics.ru Conjugated polymers containing pyridine units are investigated for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as anode materials in batteries. worktribe.comuef.fi

While direct polymerization of this compound into a conductive polymer is not widely reported, its derivatives are crucial in this field. For example, polymers derived from 4-fluoropyridine (B1266222) have been noted for their high electrical conductivity. google.com More commonly, dihalopyridines are used as building blocks in cross-coupling polymerization reactions (e.g., Suzuki or Stille coupling) to create well-defined conjugated polymers. mdpi.com The reactivity of the C-I bonds in this compound would make it an ideal monomer for such polymerizations, allowing for the synthesis of high molecular weight, defect-free conjugated polymers. These materials are essential for achieving high charge carrier mobilities in electronic devices.

Benzofuro[2,3-b]pyridines (BZFPys) with an electron-donating group have been identified as promising bipolar host materials for blue phosphorescent OLEDs (PHOLEDs). worktribe.com These are often synthesized from dihalopyridine precursors. The 4-amino group in the diiodo-pyridine scaffold could serve as the intrinsic electron-donating component in such D-A structures, making it a direct precursor to electronically active materials for OLEDs.

Development of Luminescent Probes and Sensing Materials

Pyridine-based structures are frequently incorporated into luminescent molecules due to their coordination ability and their influence on the electronic properties of fluorophores. The synthesis of such materials often starts from functionalized pyridine building blocks like dihalopyridines.

For example, luminescent metallo-supramolecular polymers and gels have been created using ligands derived from 2,6-dibromopyridine (B144722). rsc.org These materials can sensitize the emission of lanthanide ions like Terbium(III) and Europium(III), resulting in strong green and red luminescence, respectively. rsc.org The synthesis involves a multi-step process where the dibromopyridine is converted into a more complex chelating ligand. rsc.org The higher reactivity of this compound would be beneficial in these multi-step syntheses.

Similarly, aryl-substituted imidazo[1,2-a]pyridines, which exhibit solid-state luminescence, are synthesized via coupling reactions with bromo-substituted 2-aminopyridines. rsc.org The color of the emission can be tuned from blue to red by changing the substituents, demonstrating that the pyridine core is a versatile platform for creating a wide range of solid-state lighting materials. rsc.org The use of this compound as a starting material would allow for the introduction of two aryl groups through Suzuki coupling, providing a route to novel luminescent materials with potentially interesting photophysical properties modulated by the 4-amino substituent.

Precursors for Novel Organic Dyes and Pigments

Aminopyridines have long been recognized as important intermediates in the synthesis of dyes. e-bookshelf.de The combination of an amino group (an auxochrome, or color helper) and a conjugated system is a fundamental principle in the design of organic colorants. google.com 4-Arylpyridines, which can be synthesized from dihalopyridines, are used in the creation of cyanine (B1664457) dyes and fluorescent dyes for biological studies. photonics.ru

The structure of this compound is well-suited for the synthesis of azo dyes. The amino group can be diazotized and then coupled with various aromatic compounds to produce a wide range of colored molecules. Furthermore, the two iodine atoms provide reactive sites for extending the conjugated system of the dye molecule through cross-coupling reactions. This dual functionality allows for the creation of complex dye structures with tailored absorption and emission properties. While specific dyes based on this exact precursor are not extensively documented in readily available literature, its structural features align with the established principles of dye chemistry, suggesting its potential as a valuable precursor. xdbiochems.com

Materials for Non-Linear Optics (NLO)

Non-linear optical (NLO) materials are crucial for technologies like frequency conversion, optical switching, and data storage. researchgate.net Organic molecules with a combination of electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit significant NLO properties. scirp.org The molecular structure of this compound, featuring the electron-donating amino group and the electron-withdrawing pyridine ring, forms a basic "push-pull" system.

The NLO response can be significantly enhanced by extending the conjugation and increasing the charge transfer character. The two iodine atoms on this compound serve as ideal points for modification via Suzuki or Sonogashira coupling reactions. By attaching various aryl groups (themselves potentially substituted with strong donor or acceptor groups) at the 2- and 6-positions, it is possible to create larger, more complex D-π-A or D-A-D type chromophores. Theoretical and experimental studies on related mono- and di-arylated pyridine derivatives synthesized from 2,6-dibromopyridine have shown promising NLO responses. bohrium.com The introduction of a pyridine ring into NLO materials is known to enhance their performance due to the extension of the π-electron system. scirp.org Therefore, this compound is a promising precursor for a new class of NLO materials with tunable properties.

Role As an Intermediate in Specialized Organic Synthesis

Building Block for Advanced Chelating Agents

The symmetrical 2,6-disubstitution pattern of 4-Amino-2,6-diiodopyridine makes it an ideal scaffold for the synthesis of tridentate, pincer-type ligands, which are crucial components of advanced chelating agents. researchgate.net Chelating agents are essential for applications ranging from medical imaging and therapy to industrial catalysis. chematech-mdt.comnih.govcabidigitallibrary.orgsemanticscholar.org The synthesis of these agents often involves the displacement of the halo-substituents at the 2- and 6-positions with arms containing donor atoms (like N, P, or S).

Research on the analogous compound, 4-Amino-2,6-dibromopyridine, has established its role as an important intermediate in the creation of novel chelating agents for applications like time-resolved fluorescence immunoassays. guidechem.com The synthetic route typically involves the substitution of the bromine atoms. Given the higher reactivity of the carbon-iodine bond, this compound is expected to be an even more effective precursor, allowing for these substitution reactions to occur with greater ease. For example, palladium-catalyzed amination reactions are a powerful method for installing nitrogen-based donor arms onto a dihalopyridine core. cas.czcas.cz

Table 1: Representative Synthesis of a Pincer Ligand Precursor

Reactant Reagents & Conditions Product Type Significance
This compound2 eq. of a secondary phosphine (B1218219) (e.g., HPPh₂), Pd-catalyst, Base2,6-bis(diphenylphosphino)pyridin-4-amineForms a classic PNP-type pincer ligand scaffold. researchgate.net
This compound2 eq. of a primary amine (e.g., R-NH₂), Pd-catalyst, Base2,6-bis(alkylamino)pyridin-4-amineCreates NNN-type pincer ligands. cas.czgeorgiasouthern.edu

Precursor for Complex Heterocyclic Scaffolds

The development of novel heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science, providing access to new chemical space and potentially unique biological or physical properties. cam.ac.ukmdpi.comnih.gov this compound is a valuable starting material for such endeavors due to the exceptional versatility of its iodine substituents in metal-catalyzed cross-coupling reactions.

Reactions like the Suzuki, Sonogashira, and Stille couplings allow for the formation of new carbon-carbon bonds at the 2- and 6-positions, enabling the attachment of aryl, alkynyl, or other organic fragments. This modular approach can be used to construct extended, multi-ring systems. For instance, the synthesis of indolizin-5(3H)-ones has been achieved starting from 2,6-dibromopyridine (B144722) through a sequence involving a Suzuki coupling followed by a ring-closing metathesis. cam.ac.uk The higher reactivity of this compound would make it highly suitable for similar multi-step sequences. The synthesis of 2,6-bis(organotin)pyridines, which are themselves versatile intermediates, has been explored from 2,6-dihalopyridines, although the use of 2,6-diiodopyridine (B1280989) did not always improve yields in these specific transformations, highlighting the complexity of its reactivity. cmu.edu

Synthetic Utility in Multi-Step Organic Transformations

The true synthetic power of this compound lies in its capacity for use in complex, multi-step transformations where its different functional groups can be addressed sequentially. The differential reactivity between the C-I bond and the N-H bond, as well as the potential for regioselective functionalization of the two C-I bonds, provides chemists with a powerful tool for molecular construction.

A synthetic strategy might involve the selective mono-functionalization at one of the C-I positions, followed by a different reaction at the second C-I position. This allows for the creation of unsymmetrical 2,6-disubstituted pyridines, which are challenging to synthesize by other means. researchgate.net Furthermore, the amino group can be protected, modified, or used to direct subsequent reactions before or after the manipulation of the iodo-groups. For example, multi-step syntheses of pharmaceutical inhibitors and other biologically active molecules have been developed starting from 2,6-dibromopyridine. guidechem.com These complex syntheses often involve sequential amination, coupling, and cyclization reactions, a paradigm for which this compound is an ideal, albeit more reactive, substrate.

Table 2: Potential Synthetic Transformations of this compound

Reaction Type Reagent(s) Position(s) Affected Resulting Functionality
Suzuki CouplingR-B(OH)₂, Pd-catalyst, BaseC2, C6C-Aryl / C-Vinyl
Sonogashira CouplingTerminal Alkyne, Pd/Cu-catalyst, BaseC2, C6C-Alkynyl
Buchwald-Hartwig AminationR¹R²NH, Pd-catalyst, BaseC2, C6C-Amino (secondary/tertiary) cas.czthieme-connect.com
Stille CouplingOrganostannane (R-SnR'₃), Pd-catalystC2, C6C-Aryl / C-Vinyl / C-Alkyl cmu.edu
N-AcylationAcyl Chloride / Anhydride, BaseN4N-Amide
NitrationHNO₃, H₂SO₄C3, C5Introduction of Nitro group chemicalbook.com

This strategic functionalization underscores the value of this compound as a key intermediate, enabling the efficient assembly of complex target molecules that would be difficult to access otherwise.

Challenges and Future Perspectives in 4 Amino 2,6 Diiodopyridine Research

Development of More Efficient and Sustainable Synthetic Routes

Future research will focus on developing more atom-economical, efficient, and environmentally benign synthetic pathways. Key areas of investigation include:

Direct C-H Iodination: Exploring selective, late-stage C-H iodination of 4-aminopyridine (B3432731) derivatives, which would circumvent the need for pre-functionalized starting materials and reduce the number of synthetic steps.

Green Chemistry Approaches: Implementing milder iodinating agents and exploring alternative energy sources like microwave irradiation or flow chemistry to improve reaction efficiency, reduce waste, and enhance safety. google.comacs.org The use of continuous flow reactors, for example, can improve yields and scalability in industrial settings.

Catalytic Methods: Developing novel catalytic systems, potentially avoiding transition metals where possible, to direct the regioselective iodination of the pyridine (B92270) ring. This contrasts with traditional methods that may require stoichiometric and often hazardous reagents.

Exploration of Novel Reactivity Patterns

The reactivity of 4-Amino-2,6-diiodopyridine is dominated by its three functional groups: the nucleophilic amino group and the two electrophilic carbon-iodine bonds. While the iodine atoms are excellent leaving groups for cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings, significant challenges remain in controlling the selectivity of these transformations. bohrium.com

Future research endeavors will likely concentrate on:

Regioselective Functionalization: Developing protocols for the selective mono-functionalization of one C-I bond while leaving the other intact. This is a common challenge with di-halogenated pyridines, where the second substitution can be sluggish or require different conditions. researchgate.net Achieving this would allow for the stepwise and orthogonal synthesis of unsymmetrical 2,4,6-trisubstituted pyridines, which are valuable scaffolds in medicinal chemistry and materials science. researchgate.netmdpi.com

Domino and Cascade Reactions: Designing one-pot reactions that leverage the different reactivities of the amino and iodo groups to rapidly build molecular complexity.

Amino Group Reactivity: Moving beyond its role as a directing group, the amino group can be a handle for further derivatization. For example, diazotization followed by substitution, a reaction used to synthesize related iodinated pyridines, could be explored to replace the amino group after it has served its synthetic purpose. google.com

Rational Design of Advanced Supramolecular Materials

The combination of a hydrogen-bond-donating amino group and two halogen-bond-donating iodine atoms makes this compound an exceptional candidate for crystal engineering and the construction of advanced supramolecular materials. acs.org Halogen bonding, an attractive interaction between an electrophilic region on a halogen atom and a Lewis base, is comparable in strength to the more conventional hydrogen bond and is a powerful tool for directing self-assembly. acs.orgresearchgate.net

The path forward in this area involves:

Harnessing Orthogonal Interactions: Systematically studying the interplay between N-H···N/O hydrogen bonds and C-I···N/O halogen bonds to create predictable, higher-order structures like 1D tapes, 2D sheets, and 3D frameworks. The geometry of this compound offers a unique "T-shaped" arrangement of these functionalities.

Co-crystallization: Exploring the co-crystallization of this compound with complementary molecules (halogen and hydrogen bond acceptors) to generate new materials with tailored properties, such as nonlinear optics or porosity.

Metal-Organic Frameworks (MOFs): Using the pyridine nitrogen and the exocyclic amino group as coordination sites for metal ions, while the iodine atoms provide halogen bonding sites to link adjacent chains or layers, leading to robust, multi-functional frameworks. researchgate.net The terpyridine scaffold, a related N-ligand system, is widely used in creating such supramolecular architectures. researchgate.net

Advanced Computational Predictions and Experimental Validation

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for accelerating research and overcoming experimental challenges. researchgate.netscispace.com For this compound, computational methods can provide deep insights that guide synthetic and materials design efforts. bohrium.com

Future directions will heavily rely on a synergistic approach combining computation and experimentation:

Predicting Reactivity: Using DFT to model reaction pathways, calculate activation barriers for substitution at the C-I bonds, and predict the regioselectivity of electrophilic additions, thereby optimizing reaction conditions before extensive lab work.

Modeling Supramolecular Assembly: Simulating the formation of hydrogen- and halogen-bonded aggregates to predict the crystal packing and structure of new supramolecular materials. This allows for the in silico design of materials with desired topologies.

Calculating Physicochemical Properties: Predicting electronic properties like the HOMO-LUMO gap, charge distribution, and nonlinear optical (NLO) properties of novel derivatives. bohrium.comresearchgate.net These theoretical predictions can then be validated through experimental techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and UV-Vis spectroscopy, creating a feedback loop for refining theoretical models and discovering new materials. bohrium.comresearchgate.net

Emerging Applications in Interdisciplinary Fields

The unique electronic and structural features of this compound and its derivatives suggest potential applications in a range of interdisciplinary fields, moving beyond its role as a simple synthetic intermediate.

Promising future applications include:

Medicinal Chemistry: The substituted aminopyridine core is a common feature in biologically active molecules. mdpi.comnih.gov The di-iodo substitution pattern allows for the facile introduction of diverse functionalities through cross-coupling, making it a versatile scaffold for generating libraries of compounds for drug discovery, particularly in areas like oncology where acridine-based and other heterocyclic compounds have shown promise. mdpi.com

Materials Science: The high atomic number of iodine and the potential for intramolecular charge transfer in derivatives make this scaffold a target for advanced materials. bohrium.com This includes nonlinear optical (NLO) materials, which are crucial for various technologies, and potentially as components in organic light-emitting diodes (OLEDs) or semiconductors. bohrium.comsigmaaldrich.com

Coordination Chemistry and Catalysis: As a ligand for transition metals, this compound derivatives could form complexes with unique magnetic, luminescent, or catalytic properties. tandfonline.commdpi.com The heavy iodine atoms could influence spin-orbit coupling in metal complexes, impacting their photophysical behavior. Furthermore, the ability to functionalize the iodo-positions allows for the fine-tuning of the ligand's electronic and steric properties to optimize catalytic activity. scispace.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-2,6-diiodopyridine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves palladium-catalyzed cross-coupling reactions, analogous to methods used for synthesizing 4-amino-2,3-diarylquinolines. For example, Suzuki-Miyaura coupling with iodinated precursors and arylboronic acids can introduce aryl groups while retaining the amino and iodine substituents. Optimization includes tuning catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (DMF or THF), and temperature (80–120°C) to maximize yield and minimize side products like symmetrical biaryls . Precursor purification and stoichiometric control of iodinated intermediates are critical to avoid azide byproducts.

Q. What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :

  • IR Spectroscopy : Identifies NH₂ stretching (~3320 cm⁻¹) and C-I vibrations (500–600 cm⁻¹). Compare with reference spectra of similar compounds, such as 4-amino-2,6-dimethylpyridine derivatives .
  • NMR : ¹H NMR detects aromatic protons (δ 7.0–8.5 ppm) and NH₂ protons (δ ~5.8 ppm, broad). ¹³C NMR confirms iodine’s electron-withdrawing effects on adjacent carbons (downfield shifts ~120–140 ppm). Use deuterated DMSO or CDCl₃ for solubility .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns characteristic of diiodo compounds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis due to potential dust inhalation .
  • Storage : Store in sealed, amber glass containers under inert gas (N₂/Ar) to prevent iodine loss via sublimation. Keep away from oxidizers and flammable materials .
  • Waste Disposal : Treat as hazardous waste; consult institutional guidelines for halogenated aromatic amine disposal. Avoid aqueous release due to potential aquatic toxicity .

Advanced Research Questions

Q. How can computational methods like DFT aid in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of iodine substituents. Key parameters:

  • Electrostatic Potential Maps : Reveal nucleophilic/electrophilic sites for coupling reactions.
  • Transition-State Modeling : Predict regioselectivity in reactions with Pd catalysts, such as preferential C-I bond activation over C-NH₂ .
  • Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) to optimize reaction kinetics. Tools: Gaussian, ORCA, or ADF software .

Q. What strategies resolve contradictions in spectral data when synthesizing novel derivatives of this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions. For example, HSQC correlates ¹H-¹³C couplings to distinguish iodine-adjacent carbons from NH₂-bearing carbons .
  • Isotopic Labeling : Use ¹⁵N-labeled amino groups to track NH₂ participation in tautomerism or hydrogen bonding, which may cause spectral shifts .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or iodine positioning, especially in polymorphic crystals .

Q. How does the iodine substitution pattern influence the biological activity of this compound in drug discovery?

  • Methodological Answer :

  • Pharmacophore Modeling : Iodine’s steric bulk and lipophilicity enhance target binding (e.g., kinase inhibitors) but may reduce solubility. Compare with chloro/fluoro analogs using docking studies (AutoDock Vina) .
  • Toxicity Screening : Assess cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK293). Iodine’s redox activity may require chelating agents to mitigate oxidative stress in vitro .
  • Metabolic Stability : Evaluate hepatic microsomal stability (e.g., rat liver S9 fractions) to identify deiodination risks. LC-MS/MS monitors iodine loss over time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.